molecular formula C14H19N3O8 B8606023 N,N-Bis(2-(2,6-dioxo-4-morpholinyl)ethyl]glycine

N,N-Bis(2-(2,6-dioxo-4-morpholinyl)ethyl]glycine

Cat. No. B8606023
M. Wt: 357.32 g/mol
InChI Key: RAZLJUXJEOEYAM-UHFFFAOYSA-N
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Patent
US05087440

Procedure details

To a 2-liter round bottom flask containing morpholine (400 mL, 4.60 mol) was added DTPA dianhydride (71.5 g, 200 mmol) followed by 150 mL of water. The reaction was stirred for 24 hours and concentrated. The crude material was evaporated three times from 400 mL water and then stirred with 1 L of dry ethanol at 50° C. for 18 hours. The suspension was filtered and the solids were purified by ion-exchange chromatography on AGl-X8 (hydroxide form) resin eluting with water followed by 0.2 N acetic acid to afford 53.0 g of DTPA-BMO.
Quantity
400 mL
Type
reactant
Reaction Step One
Quantity
71.5 g
Type
reactant
Reaction Step Two
Name
Quantity
150 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
N1CC[O:4]CC1.[CH2:7]1[N:14]([CH2:15][CH2:16][NH+:17]([CH2:28][C:29]([O-:31])=[O:30])[CH2:18][CH2:19][N:20]2[CH2:27][C:25](=[O:26])[O:24][C:22](=[O:23])[CH2:21]2)[CH2:13][C:11](=[O:12])[O:10][C:8]1=[O:9].[OH2:32]>>[CH2:16]([N:17]([CH2:28][C:29]([OH:31])=[O:30])[CH2:18][CH2:19][N:20]([CH2:27][C:25]([OH:26])=[O:4])[CH2:21][C:22]([OH:24])=[O:23])[CH2:15][N:14]([CH2:7][C:8]([OH:10])=[O:9])[CH2:13][C:11]([OH:12])=[O:32]

Inputs

Step One
Name
Quantity
400 mL
Type
reactant
Smiles
N1CCOCC1
Step Two
Name
Quantity
71.5 g
Type
reactant
Smiles
C1C(=O)OC(=O)CN1CC[NH+](CCN2CC(=O)OC(=O)C2)CC(=O)[O-]
Step Three
Name
Quantity
150 mL
Type
reactant
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
The reaction was stirred for 24 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
The crude material was evaporated three times from 400 mL water
STIRRING
Type
STIRRING
Details
stirred with 1 L of dry ethanol at 50° C. for 18 hours
Duration
18 h
FILTRATION
Type
FILTRATION
Details
The suspension was filtered
CUSTOM
Type
CUSTOM
Details
the solids were purified by ion-exchange chromatography on AGl-X8 (hydroxide form) resin
WASH
Type
WASH
Details
eluting with water

Outcomes

Product
Details
Reaction Time
24 h
Name
Type
product
Smiles
C(CN(CC(=O)O)CC(=O)O)N(CCN(CC(=O)O)CC(=O)O)CC(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 53 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.